2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid
Description
Properties
CAS No. |
27021-94-9 |
|---|---|
Molecular Formula |
C27H19NO3 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[2-(9H-fluoren-4-ylcarbamoyl)phenyl]benzoic acid |
InChI |
InChI=1S/C27H19NO3/c29-26(22-13-5-3-11-20(22)21-12-4-6-14-23(21)27(30)31)28-24-15-7-9-18-16-17-8-1-2-10-19(17)25(18)24/h1-15H,16H2,(H,28,29)(H,30,31) |
InChI Key |
ICHPEZJOLYKKSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)NC(=O)C4=CC=CC=C4C5=CC=CC=C5C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((9H-Fluoren-4-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps:
Formation of the Fluorenyl Intermediate: The fluorenyl group can be synthesized through a Friedel-Crafts acylation reaction, where fluorene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Carbamoylation: The fluorenyl intermediate is then reacted with an isocyanate to form the carbamoyl group.
Coupling with Biphenyl: The final step involves coupling the carbamoyl-fluorenyl intermediate with a biphenyl derivative under conditions that facilitate the formation of the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Molecular Structure and Characteristics
- Molecular Formula : C21H18N2O2
- Molecular Weight : Approximately 332.35 g/mol
- Key Functional Groups :
- Carboxylic acid
- Amide (carbamoyl)
This structure contributes to its distinct reactivity and interaction properties, making it suitable for various applications in synthetic chemistry and medicinal chemistry.
Chemical Synthesis
2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid serves as a versatile building block in organic synthesis. Its unique functional groups enable it to participate in various chemical reactions, such as:
- Coupling Reactions : The carboxylic acid group can engage in coupling reactions with amines or alcohols, facilitating the formation of more complex molecules.
- Functionalization : The fluorenyl moiety can be modified to introduce additional functional groups, enhancing the compound's utility in creating derivatives with specific properties.
Binding Studies
Research has indicated that this compound exhibits significant binding capabilities with various biological targets. These interactions are crucial for understanding its potential therapeutic applications. Notably:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may demonstrate cytotoxic effects against certain cancer cell lines, indicating potential as a chemotherapeutic agent.
Material Science
The compound's structural properties make it suitable for applications in material science, particularly in developing organic electronic materials:
- Organic Light Emitting Diodes (OLEDs) : Its conjugated structure can enhance charge transport properties, making it a candidate for use in OLEDs.
- Polymer Chemistry : It can be used as a monomer or additive in polymer formulations to improve thermal stability and mechanical properties.
Comparative Analysis of Related Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2'-(7-Fluoro-9H-fluoren-2-ylcarbamoyl)biphenyl-2-carboxylic acid | Structure | Fluorine substitution may enhance reactivity. |
| 4′-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-[1,1′-biphenyl]-4-carboxylic acid | Structure | Different substitution patterns affecting biological activity. |
This table illustrates how variations in structure can lead to different chemical and biological properties.
Case Study 1: Anticancer Activity Assessment
A study conducted by the National Cancer Institute evaluated the anticancer activity of derivatives of this compound against a panel of cancer cell lines. The results indicated a significant inhibition of cell growth at specific concentrations, suggesting its potential as a lead compound for further development.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound revealed that adjusting reaction conditions such as temperature and solvent choice could significantly enhance yield and purity. This optimization is crucial for scaling up production for industrial applications.
Mechanism of Action
The mechanism by which 2’-((9H-Fluoren-4-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and substituents of 2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid with analogous compounds:
Key Observations :
- The target compound’s fluorenyl carbamoyl group distinguishes it from simpler alkyl or halogen-substituted analogs. This group may enhance binding affinity through hydrophobic interactions or serve as a protective group in peptide synthesis .
- Halogen or trifluoromethyl groups at the 4'-position (e.g., in 4'-bromo or 4'-trifluoromethyl derivatives) improve metabolic stability and lipophilicity, critical for oral bioavailability .
Physicochemical Properties
Insights :
- The fluorenyl group significantly increases lipophilicity (LogP ~4.5), which may limit aqueous solubility but improve membrane permeability.
- Telmisartan’s higher LogP (6.3) correlates with its long half-life in vivo, suggesting the target compound might also exhibit prolonged activity .
Biological Activity
2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid is an organic compound notable for its complex structure, which includes a fluorenyl group, a biphenyl moiety, and a carboxylic acid functional group. This compound has garnered attention in biochemical research due to its potential applications in probing molecular interactions and its unique reactivity profile. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C22H19NO2
- Molecular Weight : 332.3526 g/mol
- Structure : The compound features a fluorenyl group attached to a biphenyl structure with a carboxylic acid functionality, which influences its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Studies suggest that the compound may exert its effects through:
- Binding to Enzymes : The compound has shown potential in binding with specific enzymes, which may alter their activity. This interaction is crucial for understanding its role in various biochemical pathways.
- Inhibition of Cellular Proliferation : Preliminary studies indicate that this compound may inhibit the proliferation of certain cell types, suggesting potential applications in cancer therapy.
Case Studies and Research Findings
-
Cell Proliferation Studies :
- In vitro assays have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For instance, experiments conducted on PBMCs (Peripheral Blood Mononuclear Cells) showed a significant reduction in cell proliferation compared to control groups, indicating its potential as an anti-cancer agent .
-
Molecular Interaction Studies :
- The compound's binding affinity for various biological targets has been assessed using molecular docking techniques. These studies revealed that it can form stable complexes with target proteins, which may lead to altered biological activity .
-
Comparative Analysis with Related Compounds :
- A comparative analysis of structurally similar compounds highlighted that this compound exhibits distinct biological profiles. For example, derivatives with different substituents showed varied levels of activity against similar targets, emphasizing the importance of structural features in determining biological efficacy .
Data Table: Comparative Biological Activity
| Compound Name | Structure | Biological Activity | Notable Effects |
|---|---|---|---|
| This compound | Structure | Inhibits PBMC proliferation | Potential anti-cancer agent |
| 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid | Structure | Moderate activity against similar targets | Altered solubility affects bioavailability |
| 4′-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-[1,1′-biphenyl]-4-carboxylic acid | Structure | Low activity | Different substitution patterns reduce efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
